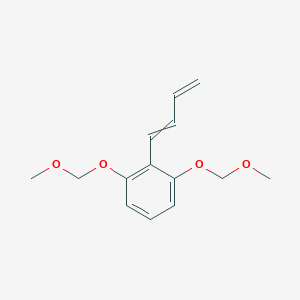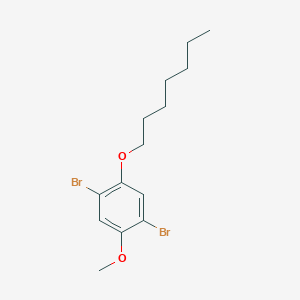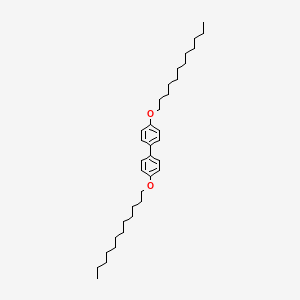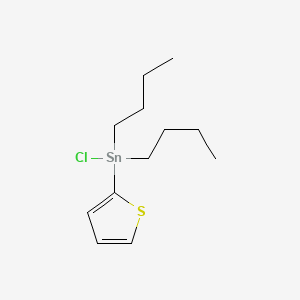![molecular formula C13H17NOS B14280566 2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 139623-31-7](/img/structure/B14280566.png)
2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a unique structure that includes a benzylsulfanyl group attached to a methyl group, which is further connected to a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of benzyl mercaptan with a suitable oxazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl mercaptan, followed by nucleophilic substitution with a halogenated oxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through its benzylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)-6-methyl-4-pyrimidinamine
- 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-[(Benzylsulfanyl)methyl]thiophene
Uniqueness
2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a benzylsulfanyl group with an oxazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the 4,4-dimethyl group also adds steric hindrance, which can influence the compound’s interactions and stability.
Propriétés
Numéro CAS |
139623-31-7 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NOS/c1-13(2)10-15-12(14-13)9-16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
NZCZYENDTQTTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)CSCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)

![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)


![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
